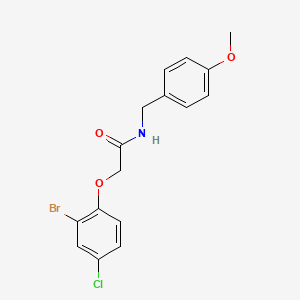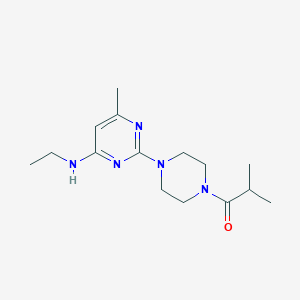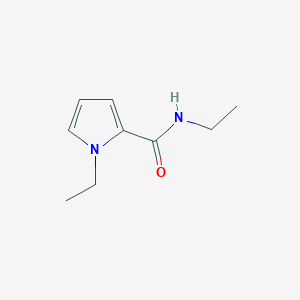
N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a chemical compound that is widely used in scientific research. This compound is also known as BFM-1, and it is a potent inhibitor of the proteasome, which is a complex protein structure that plays a vital role in the regulation of various cellular processes. The inhibition of proteasome activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
作用機序
The mechanism of action of BFM-1 involves the inhibition of the proteasome, which is a complex protein structure that plays a vital role in the regulation of various cellular processes. The proteasome is responsible for the degradation of misfolded and damaged proteins, as well as the regulation of the cell cycle, DNA repair, and immune responses. BFM-1 binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. This pathway leads to cell death in cancer cells and has been shown to have therapeutic potential in the treatment of various diseases.
Biochemical and Physiological Effects:
BFM-1 has been shown to have several biochemical and physiological effects. The inhibition of the proteasome by BFM-1 leads to the accumulation of misfolded proteins and activation of the unfolded protein response pathway, which leads to cell death in cancer cells. Additionally, BFM-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. BFM-1 has also been shown to regulate immune responses and inflammation by inhibiting the proteasome.
実験室実験の利点と制限
BFM-1 has several advantages for lab experiments, including its potency as a proteasome inhibitor, its specificity for the proteasome, and its ability to induce cell death in cancer cells. However, BFM-1 also has some limitations, including its low solubility in aqueous solutions, its cytotoxicity at high concentrations, and the potential for off-target effects.
将来の方向性
There are several future directions for the research on BFM-1. One direction is to study the potential of BFM-1 as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to develop more potent and specific proteasome inhibitors based on the structure of BFM-1. Additionally, the role of proteasome inhibition in the regulation of immune responses and inflammation needs to be further studied. Finally, the potential for off-target effects of BFM-1 needs to be addressed in future research.
合成法
The synthesis of BFM-1 involves several steps, starting from the reaction of 2-fluorobenzaldehyde with N-methyl-beta-alanine to form N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alanine. This intermediate is then reacted with benzylamine to form N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide. The final step involves the addition of hydrochloric acid to obtain BFM-1 hydrochloride salt. The overall yield of this synthesis method is around 40%.
科学的研究の応用
BFM-1 has been extensively used in scientific research to study the role of proteasome inhibition in various cellular processes. This compound has been shown to induce cell death in cancer cells by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. BFM-1 has also been used to study the role of proteasome inhibition in the regulation of immune responses and inflammation. Additionally, BFM-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
特性
IUPAC Name |
3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c1-20(13-14-7-3-2-4-8-14)12-11-17(21)19-16-10-6-5-9-15(16)18;/h2-10H,11-13H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMHGAFUFFHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)

![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)